2-(4-chloroanilino)-N-methylnicotinamide
Description
2-(4-Chloroanilino)-N-methylnicotinamide is a nicotinamide derivative featuring a pyridine core substituted with a 4-chloroanilino group at position 2 and an N-methylcarboxamide moiety at position 2. The 4-chloroanilino group enhances lipophilicity and target affinity, while the N-methyl group improves metabolic stability and solubility .
Properties
Molecular Formula |
C13H12ClN3O |
|---|---|
Molecular Weight |
261.7 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H12ClN3O/c1-15-13(18)11-3-2-8-16-12(11)17-10-6-4-9(14)5-7-10/h2-8H,1H3,(H,15,18)(H,16,17) |
InChI Key |
WHXKDOBRSUPTLW-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CNC(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Pharmacological Activities
The 4-chloroanilino group is a critical pharmacophore in diverse drug candidates. Below is a comparison of key analogs:
Key Observations :
- Core Structure Influence: Quinoline (6c) and phenazine (25) derivatives exhibit strong anticancer and anti-TB activities, respectively, likely due to planar aromatic systems enabling DNA intercalation or enzyme binding . In contrast, the thiophene-carboxylic acid analog (Ki = 26 µM) inhibits β-lactamase via sulfonamide interactions with catalytic residues .
- Substituent Effects: The N-methyl group in nicotinamide derivatives may enhance metabolic stability compared to unmethylated analogs (e.g., quinazolinones in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
